1-Carbazol-9-yl-3-(3-methoxy-phenylamino)-propan-2-ol
Description
1-Carbazol-9-yl-3-(3-methoxy-phenylamino)-propan-2-ol is a carbazole-derived β-amino alcohol characterized by a carbazole core substituted at the 9-position with a propan-2-ol linker and a 3-methoxyphenylamino group at the 3-position. This compound is synthesized via nucleophilic substitution between a carbazole precursor and 2-(2-methoxyphenoxy)ethanamine in ethanol, followed by purification via gradient flash column chromatography (33% yield) .
Properties
IUPAC Name |
1-carbazol-9-yl-3-(3-methoxyanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-18-8-6-7-16(13-18)23-14-17(25)15-24-21-11-4-2-9-19(21)20-10-3-5-12-22(20)24/h2-13,17,23,25H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHXZGUPONVCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Carbazol-9-yl-3-(3-methoxy-phenylamino)-propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Carbazole Derivative: The carbazole moiety is often synthesized through cyclization reactions involving aniline derivatives.
Attachment of Propanol Chain: The propanol chain is introduced via alkylation reactions, often using halogenated propanol derivatives.
Introduction of Phenylamino Group: The phenylamino group is attached through nucleophilic substitution reactions, where the methoxy-phenylamine reacts with the intermediate compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Carbazol-9-yl-3-(3-methoxy-phenylamino)-propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Carbazol-9-yl-3-(3-methoxy-phenylamino)-propan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It may be used in the development of materials with unique electronic or optical properties, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism by which 1-Carbazol-9-yl-3-(3-methoxy-phenylamino)-propan-2-ol exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific proteins or enzymes, altering their activity and leading to downstream effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Halogenated Derivatives
- 1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol (P7C3): Substitution: Bromine atoms at carbazole 3,6-positions and phenylamino group. Molecular Weight: 502.25 g/mol . Biological Activity: Demonstrates cardioprotective effects by activating nicotinamide phosphoribosyltransferase (Nampt), rescuing NADH/NAD+ ratios, and improving cardiac function in diabetic mice . Significance: Bromine enhances steric bulk and electronic effects, improving enzyme interaction compared to methoxy-substituted analogs.
- 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(benzylamino)propan-2-ol: Substitution: Chlorine at carbazole 3,6-positions and benzylamino group. Molecular Weight: 399.32 g/mol . Application: Synthesized via high-yield routes (73–92%), highlighting the role of halogenation in optimizing synthetic efficiency .
Alkyl and Aryl Substituents
- 1-Carbazol-9-yl-3-phenethylamino-propan-2-ol: Substitution: Phenethylamino group instead of methoxyphenylamino. Molecular Weight: 346.43 g/mol . Synthesis Yield: 49% , higher than the target compound (33%), suggesting phenethylamine’s superior reactivity in nucleophilic substitution.
- 1-Carbazol-9-yl-3-(3-chloro-2-methylphenylamino)-propan-2-ol: Substitution: Chloro and methyl groups on the phenyl ring. Molecular Weight: 364.87 g/mol . Physicochemical Properties: Predicted pKa = 13.56, density = 1.24 g/cm³ , indicating enhanced lipophilicity compared to the methoxy analog.
β-Adrenergic Receptor Antagonism
- The target compound’s structural analogs, such as 1-(9H-carbazol-4-yloxy)-3-substituted amino-2-propanols, were designed as β-blockers. Modifying the substituent (e.g., methoxy vs. chloro) influences receptor binding affinity and selectivity .
Enzyme Modulation
Table 1. Key Properties of Selected Carbazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
